Thromboxane A2 Potassium Salt

Eicosanoid Biology Platelet Signaling Assay Development

Thromboxane A2 Potassium Salt is the native endogenous TP receptor agonist, not a stable mimetic. Its ~30-second half-life at physiological pH demands rapid-kinetic assays, making it irreplaceable for time-zero calibration, authentic ligand-receptor binding studies, and establishing baseline TP receptor activity. Unlike stable analogs (U-46619, I-BOP), native TXA2 provides unbiased mechanistic fidelity essential for validating novel anti-platelet agents and next-generation analog development. Procure for assay validation, subtype selectivity reference profiling, and synthetic intermediate verification where structural authenticity is paramount.

Molecular Formula C20H31KO5
Molecular Weight 390.561
CAS No. 98509-73-0
Cat. No. B586133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThromboxane A2 Potassium Salt
CAS98509-73-0
Synonyms(5Z,9α,11α,13E,15S)-9,11-epoxy-15-Hydroxythromboxa-5,13-dien-1-oic Acid Monopotassium Salt;  TXA2 Potassium Salt;  (5Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S)-3-Hydroxy-1-octen-1-yl]-2,6-dioxabicyclo[3.1.1]hept-4-yl]-5-heptenoic Acid Potassium Salt; 
Molecular FormulaC20H31KO5
Molecular Weight390.561
Structural Identifiers
SMILESCCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+]
InChIInChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1
InChIKeyFLQDUCSUDZWQQM-SFFQMIBFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thromboxane A2 Potassium Salt (CAS 98509-73-0): Core Properties, Stability Profile, and Role as the Native TP Receptor Ligand


Thromboxane A2 Potassium Salt (CAS 98509-73-0) is the synthetic potassium salt form of the endogenous eicosanoid lipid mediator thromboxane A2 (TXA2), which acts as the native agonist ligand for the thromboxane-prostanoid (TP) receptor [1]. It is derived from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymatic cascade and is characterized by a labile bicyclic oxetane ring structure that confers potent pro-aggregatory and vasoconstrictive activities [1][2]. In aqueous solution at physiological pH and temperature (37°C, pH 7.4), it exhibits an extremely short half-life of approximately 30–32 seconds, decomposing rapidly to the inactive metabolite thromboxane B2 (TXB2) [3]. This inherent chemical instability is the defining feature that shapes its research use and distinguishes it from stable synthetic mimetics.

Procurement Rationale: Why Thromboxane A2 Potassium Salt Cannot Be Substituted by Stable TXA2 Mimetics


Generic substitution of Thromboxane A2 Potassium Salt with stable mimetics such as U-46619, carbocyclic TXA2, I-BOP, or fluorinated analogs is not scientifically valid for all research contexts. While stable analogs circumvent the ~30-second half-life of native TXA2, they achieve this through structural modifications that alter the core 2,6-dioxabicyclo[3.1.1]heptane ring system, potentially introducing biases in receptor binding kinetics, downstream signaling pathway activation, and physiological relevance [1][2]. The native ligand, despite its instability, provides the authentic ligand-receptor interaction, making it essential for studies where mechanistic fidelity, assay calibration, or direct comparison to endogenous signaling is paramount [3]. The choice between native TXA2 and a stable analog must be driven by the specific experimental question, not convenience, as the quantitative evidence below demonstrates that structural modifications introduce measurable differences in stability, receptor pharmacology, and functional outcomes.

Thromboxane A2 Potassium Salt (CAS 98509-73-0): Head-to-Head Quantitative Differentiation Evidence Versus Stable Analogs


Intrinsic Chemical Stability Defines the Experimental Window: Half-Life Comparison of Native TXA2 vs. Fluorinated Analogues

The defining characteristic of native TXA2 is its extreme lability, with a half-life (t₁/₂) of 30–32 seconds at physiological pH 7.4 and 37°C, requiring immediate use or specialized handling [1][2]. This instability is directly contrasted by the fluorinated analog 10-F-TXA2, which exhibits 105-fold greater stability, and 10,10-F₂-TXA2, which is even more stable [3]. This difference is not merely quantitative but dictates the entire experimental paradigm, separating 'authentic but transient' native signaling from 'modified but persistent' analog-driven activation.

Eicosanoid Biology Platelet Signaling Assay Development

Receptor Binding Affinity: Native TXA2 vs. I-BOP at the Human TP Receptor

Native TXA2 is the endogenous agonist of the TP receptor, but its short half-life has precluded direct, high-precision binding affinity measurements. In contrast, the stable radiolabeled agonist [125I]BOP (I-BOP) serves as a critical surrogate, exhibiting a high affinity (Kd = 2.2 ± 0.3 nM) for human platelet TP receptors [1]. While not a direct head-to-head measurement, the binding of [125I]BOP is used to define the TP receptor population, against which the native ligand's functional potency is inferred. This binding data provides a quantitative benchmark for receptor engagement that the native ligand, due to its instability, cannot provide directly in equilibrium binding assays.

GPCR Pharmacology Radioligand Binding Thrombosis Research

Platelet Aggregation Potency: Native TXA2's Endogenous Baseline vs. U-46619 EC50 Values

Native TXA2 is the most potent endogenous inducer of platelet aggregation. Direct EC50 values for TXA2 are scarce due to its lability, but its potency is often inferred from inhibition studies. The stable mimetic U-46619 provides a quantifiable reference point, with reported EC50 values for platelet aggregation in human platelets ranging from 82 nM to 538.3 nM, depending on assay conditions and platelet preparation [1][2]. This establishes a potency baseline that any new anti-platelet agent must overcome. While not a direct measurement of native TXA2, this data illustrates that even stable analogs, which are easier to work with, exhibit variable and generally lower potency than the native agonist, which can induce aggregation at sub-nanomolar concentrations in some systems.

Platelet Aggregometry Thrombosis Anti-platelet Drug Screening

Vascular Smooth Muscle Contraction: Divergent Potencies Between Native TXA2 and Difluoro-TXA2 Stereoisomers

The native TXA2 structure is critical for balanced activity across vascular beds. In contrast, the stable difluorinated analog 10,10-difluoro-TXA2 (compound I) retains agonist activity, but its stereoisomers exhibit receptor subtype-selective agonism/antagonism [1]. Specifically, compound I is an agonist in both human platelets (EC50 = 36 ± 3.6 nM) and canine saphenous vein (EC50 = 3.7 ± 0.8 nM), while stereoisomers II, III, and IV are antagonists of platelet aggregation but agonists in the vein [1]. This demonstrates that even minor structural changes introduced to improve stability can fundamentally alter the pharmacological profile, making the native structure a non-substitutable reference for receptor subtyping and functional studies.

Vascular Pharmacology Smooth Muscle Contraction Receptor Subtype Characterization

Validated Research and Industrial Applications for Thromboxane A2 Potassium Salt (CAS 98509-73-0) Based on Quantitative Differentiation


Calibration Standard for Stopped-Flow Kinetic Analysis of TP Receptor Activation

The 30–32 second half-life of native TXA2 at pH 7.4 and 37°C necessitates its use in rapid-kinetic assays, such as stopped-flow fluorimetry or rapid-mixing devices, to capture authentic TP receptor activation events [1][2]. In this context, Thromboxane A2 Potassium Salt is used as a time-zero calibrator to validate the temporal resolution of the instrument and to define the maximum achievable signal for subsequent experiments with more stable, but less potent, agonists. Its procurement is justified when establishing a new assay system or validating the dynamic range of a detection method for TXA2-mediated signaling.

Positive Control for Anti-Platelet Drug Efficacy Screening in Time-Resolved Aggregometry

In platelet aggregometry, native TXA2 serves as the most physiologically relevant positive control, inducing maximal aggregation [1]. While stable analogs like U-46619 are used for routine screening due to their ease of use, a direct comparison of a novel anti-platelet agent's IC50 against both native TXA2 and a stable analog provides a more robust assessment of efficacy [2]. This is critical when evaluating drugs designed to inhibit the endogenous signaling pathway. Procurement of native TXA2 is essential for generating this comparative dataset and for confirming that the drug's potency against the stable analog translates to the native ligand.

Receptor Subtype Validation Reference in Vascular Smooth Muscle Pharmacology

As demonstrated by the difluoro-TXA2 stereoisomer study, stable analogs can exhibit altered selectivity for putative TP receptor subtypes (e.g., platelet vs. vascular) [1]. Native TXA2, as the non-selective, balanced agonist, is the essential reference compound for establishing the baseline activity profile of a given tissue or cell type. It is used to validate the functional expression of all TP receptor populations before testing selective agonists or antagonists. This application is crucial for academic and pharmaceutical research focused on tissue-specific TXA2 signaling and the development of subtype-selective therapeutics.

Synthesis Precursor for Radiolabeled and Fluorinated TXA2 Analogs

Thromboxane A2 Potassium Salt serves as a key synthetic intermediate or reference standard for the development of next-generation stable analogs, such as 10-F-TXA2 [1]. Its instability, while a challenge for biological assays, is a known and controlled variable in synthetic chemistry. It is procured to validate the biological activity and purity of newly synthesized analogs, ensuring that the modifications introduced (e.g., fluorine substitution, carbocyclic ring formation) do not inadvertently abolish desired activity or introduce off-target effects. This is a niche but essential application in medicinal chemistry and chemical biology labs focused on the eicosanoid pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thromboxane A2 Potassium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.